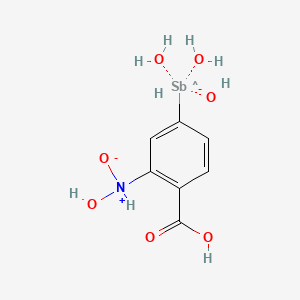
1-Chloro-4-(2,2,2-trichloroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2,2,2-trichloroethyl)benzene is an organic compound with the molecular formula C8H6Cl4 It is a derivative of benzene, where a chlorine atom and a trichloroethyl group are substituted at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2,2,2-trichloroethyl)benzene can be synthesized through several methods. One common method involves the chlorination of 4-ethylbenzene, followed by further chlorination to introduce the trichloroethyl group. The reaction typically requires a catalyst such as iron(III) chloride and is carried out under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(2,2,2-trichloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The trichloroethyl group can be reduced to form ethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are benzoic acid derivatives.
Reduction: The primary product is ethylbenzene.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2,2,2-trichloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trichloroethyl group.
1,2-Dichloro-4-(chloromethyl)benzene: Contains additional chlorine atoms on the benzene ring.
1-Chloro-4-(2-nitroethyl)benzene: Has a nitroethyl group instead of a trichloroethyl group.
Uniqueness
1-Chloro-4-(2,2,2-trichloroethyl)benzene is unique due to its specific substitution pattern and the presence of the trichloroethyl group. This makes it particularly reactive in certain chemical reactions and useful as an intermediate in the synthesis of various compounds.
Propiedades
| 3883-14-5 | |
Fórmula molecular |
C8H6Cl4 |
Peso molecular |
243.9 g/mol |
Nombre IUPAC |
1-chloro-4-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 |
Clave InChI |
JBAZZQADYIIBMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


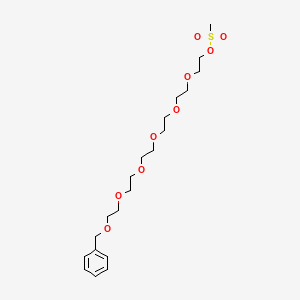
![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)

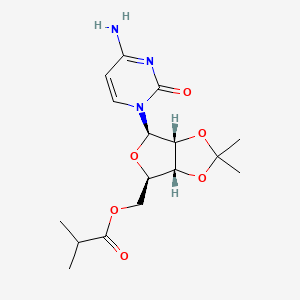

![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
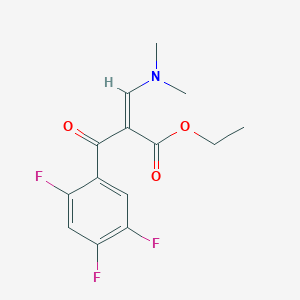
![1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11827274.png)
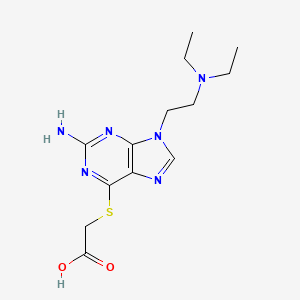
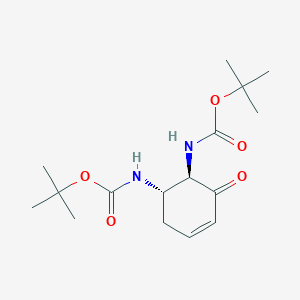
![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11827309.png)
